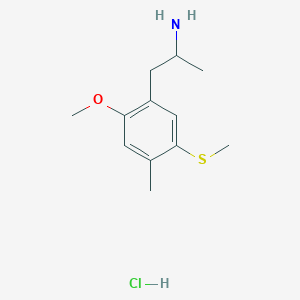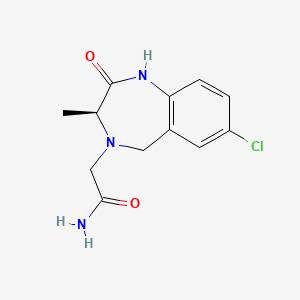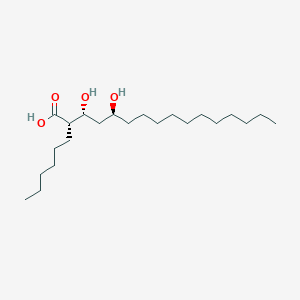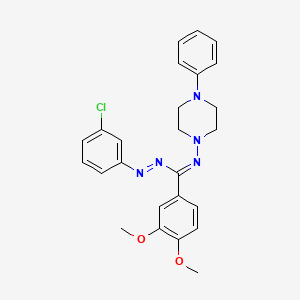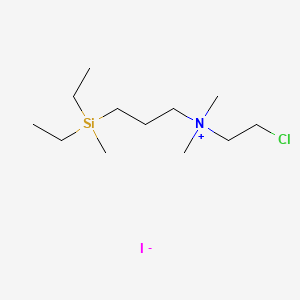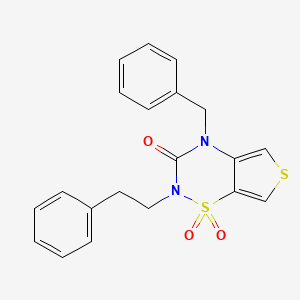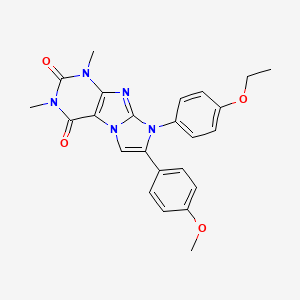
2H-1-Benzopyran-2-one, 8-(2-(2-ethoxyethoxy)ethoxy)-3-(1H-tetrazol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 8-(2-(2-ethoxyethoxy)ethoxy)-3-(1H-tetrazol-5-yl)- typically involves multiple steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile group.
Attachment of Ethoxyethoxy Groups: The ethoxyethoxy groups can be introduced through etherification reactions, where ethylene glycol derivatives react with the hydroxyl groups on the benzopyran core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzopyran core, leading to the formation of quinones.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.
Substitution: The ethoxyethoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced tetrazole derivatives.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, benzopyran derivatives are often studied for their potential as enzyme inhibitors, antioxidants, and anti-inflammatory agents. The presence of the tetrazole ring may enhance its binding affinity to certain biological targets.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. Benzopyrans are known for their anticoagulant, antimicrobial, and anticancer properties. The tetrazole ring may further enhance these activities by improving the compound’s pharmacokinetic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 8-(2-(2-ethoxyethoxy)ethoxy)-3-(1H-tetrazol-5-yl)- likely involves interaction with various molecular targets, such as enzymes and receptors. The benzopyran core can interact with enzymes through hydrogen bonding and π-π interactions, while the tetrazole ring can mimic carboxylate groups, enhancing binding affinity to certain receptors.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: A simpler benzopyran derivative known for its anticoagulant properties.
Warfarin: A well-known anticoagulant that also contains a benzopyran core.
Tetrazole Derivatives: Compounds containing the tetrazole ring, often used in pharmaceuticals for their bioisosteric properties.
Uniqueness
What sets 2H-1-Benzopyran-2-one, 8-(2-(2-ethoxyethoxy)ethoxy)-3-(1H-tetrazol-5-yl)- apart is the combination of the benzopyran core with the tetrazole ring and multiple ethoxyethoxy groups. This unique structure may confer enhanced biological activity and improved pharmacokinetic properties compared to simpler benzopyran or tetrazole derivatives.
Propiedades
Número CAS |
80916-89-8 |
|---|---|
Fórmula molecular |
C16H18N4O5 |
Peso molecular |
346.34 g/mol |
Nombre IUPAC |
8-[2-(2-ethoxyethoxy)ethoxy]-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C16H18N4O5/c1-2-22-6-7-23-8-9-24-13-5-3-4-11-10-12(15-17-19-20-18-15)16(21)25-14(11)13/h3-5,10H,2,6-9H2,1H3,(H,17,18,19,20) |
Clave InChI |
SUALPMDCZFZLEO-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


